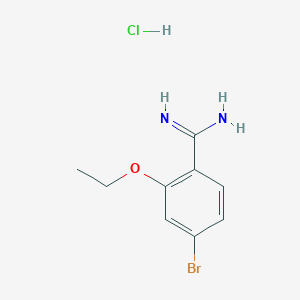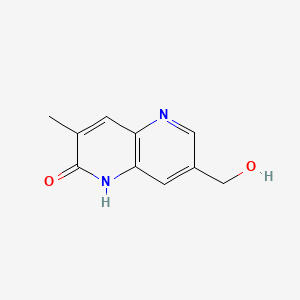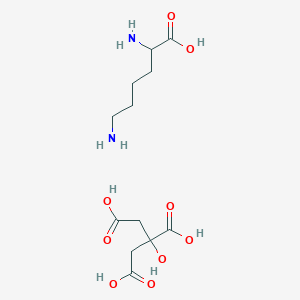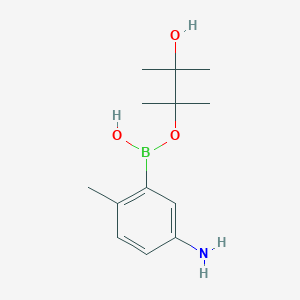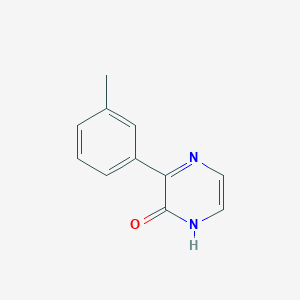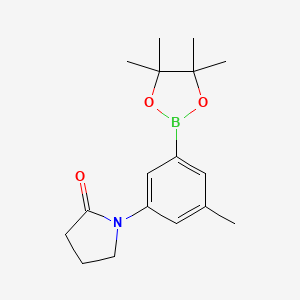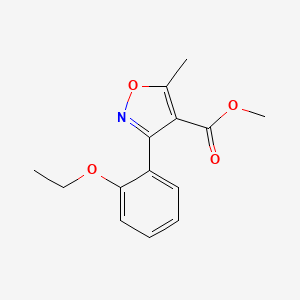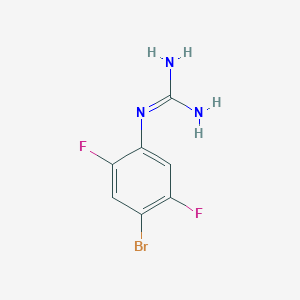
2-Bromo-4-(tert-butyl)-6-chlorophenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-4-(tert-butyl)-6-chlorophenol is an organic compound with the molecular formula C10H12BrClO It is a halogenated phenol derivative, characterized by the presence of bromine, chlorine, and tert-butyl groups attached to a phenol ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(tert-butyl)-6-chlorophenol typically involves the halogenation of phenol derivatives. One common method is the bromination of 4-(tert-butyl)-6-chlorophenol using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent over-bromination.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is essential to optimize the reaction conditions and minimize the formation of by-products.
化学反应分析
Types of Reactions
2-Bromo-4-(tert-butyl)-6-chlorophenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to remove the halogen atoms or modify the phenol group.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide or thiourea in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution: Formation of substituted phenols or anilines.
Oxidation: Formation of quinones or other oxidized phenolic compounds.
Reduction: Formation of dehalogenated phenols or reduced phenolic derivatives.
科学研究应用
2-Bromo-4-(tert-butyl)-6-chlorophenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
作用机制
The mechanism of action of 2-Bromo-4-(tert-butyl)-6-chlorophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms and the phenol group allows it to form strong interactions with biological macromolecules, potentially inhibiting or modifying their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
- 2-Bromo-4-(tert-butyl)phenol
- 2-Bromo-4-chlorophenol
- 4-(tert-butyl)-6-chlorophenol
Uniqueness
2-Bromo-4-(tert-butyl)-6-chlorophenol is unique due to the combination of bromine, chlorine, and tert-butyl groups on the phenol ring. This specific arrangement imparts distinct chemical and physical properties, such as increased hydrophobicity and reactivity, making it suitable for specialized applications in research and industry.
属性
分子式 |
C10H12BrClO |
|---|---|
分子量 |
263.56 g/mol |
IUPAC 名称 |
2-bromo-4-tert-butyl-6-chlorophenol |
InChI |
InChI=1S/C10H12BrClO/c1-10(2,3)6-4-7(11)9(13)8(12)5-6/h4-5,13H,1-3H3 |
InChI 键 |
SAUZMXWWQSEZCV-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC(=C(C(=C1)Br)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[4-(Benzyloxy)phenyl]-5-methylisoxazole-4-carboxylic Acid](/img/structure/B13696955.png)
![3-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)azetidine Hydrochloride](/img/structure/B13696961.png)
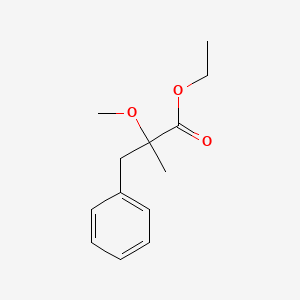
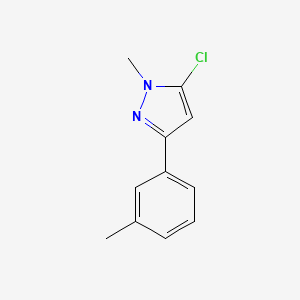
![8-Bromo-6-chloro-2-methylimidazo[1,2-a]pyrazine](/img/structure/B13696977.png)
